

The Acetone Enolate Equivalent: 1-(tert-Butyldimethylsilyloxy)-2-propanone in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No.: B1275740

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a stable and versatile synthetic equivalent of the acetone enolate, a crucial nucleophile in carbon-carbon bond-forming reactions. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of the enol ether, allowing for its isolation and purification while preventing self-condensation, a common side reaction with acetone itself. This reagent is particularly valuable in Mukaiyama aldol reactions, where it reacts with aldehydes and ketones in the presence of a Lewis acid to afford β -hydroxy ketones, important structural motifs in many natural products and pharmaceutical agents.

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

The preparation of **1-(tert-Butyldimethylsilyloxy)-2-propanone** can be achieved through a two-step sequence starting from commercially available 1,2-propanediol. The primary hydroxyl group is first selectively protected with a tert-butyldimethylsilyl group, followed by oxidation of the secondary alcohol to the corresponding ketone.

Experimental Protocol: Synthesis

Step 1: Monosilylation of 1,2-Propanediol

A solution of 1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, triethylamine (1.1 eq) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(tert-Butyldimethylsilyloxy)-2-propanol, is purified by flash column chromatography.

Step 2: Oxidation to **1-(tert-Butyldimethylsilyloxy)-2-propanone**

To a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanol (1.0 eq) in anhydrous DCM, Dess-Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford **1-(tert-Butyldimethylsilyloxy)-2-propanone** as a colorless oil.

Table 1: Synthesis of **1-(tert-Butyldimethylsilyloxy)-2-propanone** - Representative Data

Step	Reagents and Conditions	Product	Yield (%)	Spectroscopic Data
1	1,2-Propanediol, TBDMSCl, Et ₃ N, DCM, 0 °C to rt	1-(tert-Butyldimethylsilyloxy)-2-propanol	~85	¹ H NMR (CDCl ₃ , 400 MHz): δ 3.85-3.78 (m, 1H), 3.58 (dd, J = 9.8, 3.4 Hz, 1H), 3.39 (dd, J = 9.8, 7.8 Hz, 1H), 2.45 (br s, 1H), 1.13 (d, J = 6.3 Hz, 3H), 0.89 (s, 9H), 0.06 (s, 6H).
2	Dess-Martin periodinane, DCM, 0 °C to rt	1-(tert-Butyldimethylsilyloxy)-2-propanone	~90	¹ H NMR (CDCl ₃ , 400 MHz): δ 4.15 (s, 2H), 2.15 (s, 3H), 0.91 (s, 9H), 0.08 (s, 6H). ¹³ C NMR (CDCl ₃ , 101 MHz): δ 208.5, 70.0, 26.3, 25.8, 18.2, -5.5.

Application in Mukaiyama Aldol Reactions

1-(tert-Butyldimethylsilyloxy)-2-propanone is an excellent nucleophile in Lewis acid-catalyzed Mukaiyama aldol reactions, reacting with a wide range of aldehydes to produce β -hydroxy ketones. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the reaction. Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid for this transformation.[1]

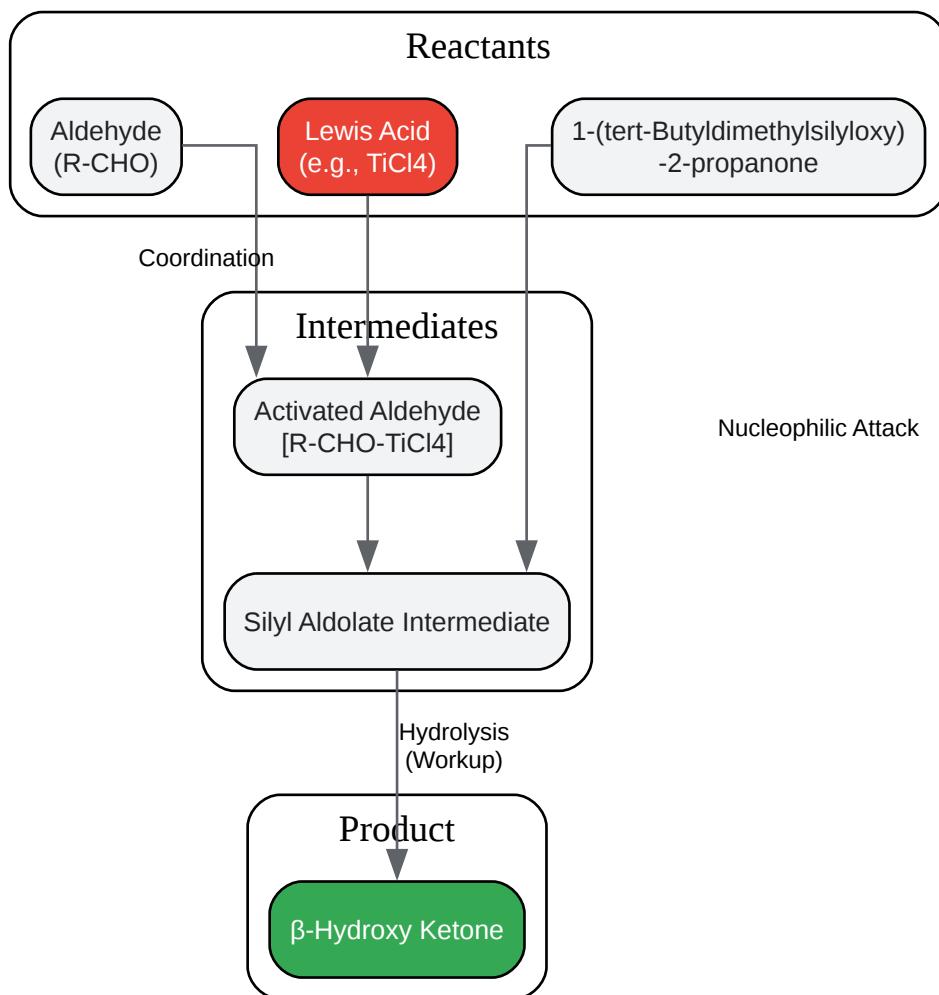
General Experimental Protocol: Mukaiyama Aldol Reaction

To a solution of the aldehyde (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of TiCl₄ (1.1 eq) in DCM is added dropwise. The resulting mixture is stirred for 10 minutes, after which a solution of **1-(tert-Butyldimethylsilyloxy)-2-propanone** (1.2 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 1-3 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Logical Workflow for Mukaiyama Aldol Reaction

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Mukaiyama aldol reaction.


Table 2: Mukaiyama Aldol Reaction of **1-(tert-Butyldimethylsilyloxy)-2-propanone** with Various Aldehydes

Entry	Aldehyde	Lewis Acid	Product	Yield (%)	Diastereomeric Ratio (syn:anti)
1	Benzaldehyde	TiCl ₄	1-Hydroxy-1-phenyl-3-(tert-butyldimethylsilyloxy)butan-2-one	85	70:30
2	p-Nitrobenzaldehyde	TiCl ₄	1-Hydroxy-1-(4-nitrophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-one	92	75:25
3	Isobutyraldehyde	TiCl ₄	1-Hydroxy-4-methyl-3-(tert-butyldimethylsilyloxy)pentan-2-one	78	65:35
4	Cinnamaldehyde	TiCl ₄	1-Hydroxy-1-phenyl-3-(tert-butyldimethylsilyloxy)pent-4-en-2-one	81	68:32

Note: The diastereomeric ratios are representative and can be influenced by the specific reaction conditions and the substrate.

Signaling Pathway of the Mukaiyama Aldol Reaction

The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon to form a new carbon-carbon bond. A subsequent workup step removes the silyl group from the intermediate to yield the final β -hydroxy ketone.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Mukaiyama aldol reaction.

Applications in Drug Development and Natural Product Synthesis

The β -hydroxy ketone motif generated from the Mukaiyama aldol reaction using **1-(tert-Butyldimethylsilyloxy)-2-propanone** is a common structural feature in a wide array of

biologically active molecules. This makes the reagent a valuable tool for medicinal chemists and researchers in natural product synthesis. For example, this methodology can be employed in the synthesis of polyketide natural products, which exhibit a range of biological activities including antibiotic, antifungal, and anticancer properties. The ability to stereoselectively construct these units is crucial for accessing the desired biologically active isomers.

Conclusion

1-(tert-Butyldimethylsilyloxy)-2-propanone is a highly effective and stable acetone enolate equivalent for the synthesis of β -hydroxy ketones via the Mukaiyama aldol reaction. The straightforward preparation of this reagent and its reliable reactivity with a variety of aldehydes make it an indispensable tool for organic chemists in academic and industrial settings, particularly in the fields of drug discovery and natural product synthesis. The protocols and data presented here provide a foundation for the application of this versatile reagent in complex molecule synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly Stereoselective TiCl₄-Mediated Aldol Reactions from (S)-2-Benzylxy-3-pentanone [organic-chemistry.org]
- To cite this document: BenchChem. [The Acetone Enolate Equivalent: 1-(tert-Butyldimethylsilyloxy)-2-propanone in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275740#1-tert-butyldimethylsilyloxy-2-propanone-as-an-acetone-enolate-equivalent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com